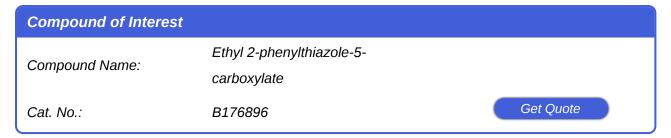




Novel 2-Phenylthiazole Derivatives as Potent CYP51 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against invasive fungal infections, which pose a significant threat to public health, the development of novel antifungal agents is paramount. [1] A promising strategy in this endeavor is the targeting of lanosterol 14α -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This technical guide delves into the design, synthesis, and biological evaluation of a novel class of 2-phenylthiazole derivatives engineered as potent CYP51 inhibitors. These compounds have demonstrated significant antifungal activity, offering a potential new avenue for the treatment of fungal diseases.[1][3]

The foundation of this research is built upon the structural optimization of a lead compound, SZ-C14, which possesses a phenylthiazole core and exhibits moderate antifungal activity.[1] Through systematic structural modifications, a series of 27 novel 2-phenylthiazole derivatives were synthesized and evaluated, leading to the identification of compounds with enhanced antifungal efficacy and favorable pharmacological profiles.[1][3] Notably, compound B9 emerged as a promising candidate, exhibiting potent inhibitory activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones, alongside low cytotoxicity. [1][3]



This document provides a comprehensive overview of the quantitative structure-activity relationship (SAR) data, detailed experimental protocols for the key assays performed, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of 2-Phenylthiazole Derivatives

The antifungal activity of the synthesized 2-phenylthiazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity (MIC in μ g/mL) of First Round Optimized Compounds (Series A)

Comp	R1	C. albica ns	C. tropica lis	C. paraps ilosis	C. krusei	C. glabrat a	C. neofor mans	A. fumiga tus
SZ-C14 (Lead)	-	1-16	1-16	1-16	1-16	1-16	1-16	1-16
A1	Н	4	2	4	8	4	2	4
A2	Methyl	>64	>64	>64	>64	>64	>64	>64
A3	Ethyl	>64	>64	>64	>64	>64	>64	>64
A4	Isoprop yl	>64	>64	>64	>64	>64	>64	>64

Data synthesized from findings indicating that substituents larger than hydrogen at the R1 position of the thiazole ring significantly decreased antifungal activity.[1]

Table 2: In Vitro Antifungal Activity (MIC in μ g/mL) of Second Round Optimized Compounds (Series B)



Comp ound	R2 (at 4- positio n of benze ne ring)	C. albica ns	C. tropica lis	C. paraps ilosis	C. krusei	C. glabrat a	C. neofor mans	A. fumiga tus
B1	Methyl	2	1	2	4	2	1	2
B2	Ethyl	1	0.5	1	2	1	0.5	1
В3	n- Propyl	0.5	0.25	0.5	1	0.5	0.25	0.5
B4	Isoprop yl	1	0.5	1	2	1	0.5	1
B5	n-Butyl	0.25	0.125	0.25	0.5	0.25	0.125	0.25
В6	Isobutyl	0.5	0.25	0.5	1	0.5	0.25	0.5
В7	sec- Butyl	0.5	0.25	0.5	1	0.5	0.25	0.5
B8	tert- Butyl	1	0.5	1	2	1	0.5	1
В9	n- Pentyl	0.125	0.063	0.125	0.25	0.125	0.063	0.125

Data synthesized from findings indicating that antifungal activity increased with the elongation of the alkyl chain at the 4-position of the benzene ring, with the n-pentyl group (B9) showing the strongest activity.[1]

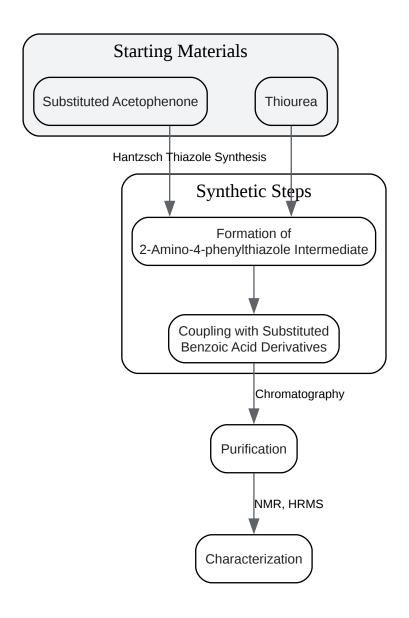
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 2-Phenylthiazole Derivatives



The synthesis of the novel 2-phenylthiazole derivatives was achieved through a multi-step process. The general synthetic route is outlined below.



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Caption: General synthetic workflow for 2-phenylthiazole derivatives.

Detailed Steps:

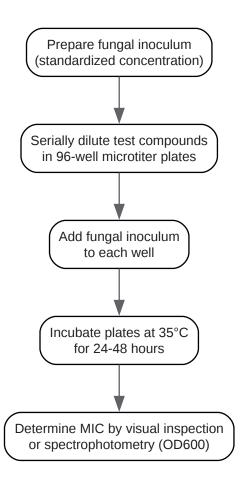
• Synthesis of 2-amino-4-phenylthiazole intermediate: A substituted acetophenone is reacted with thiourea in the presence of a suitable catalyst and solvent, typically following the Hantzsch thiazole synthesis.



- Coupling Reaction: The resulting 2-amino-4-phenylthiazole intermediate is then coupled with various substituted benzoic acid derivatives to introduce diversity at the phenyl ring.
- Purification and Characterization: The final products are purified using column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their structures.[4]

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol:

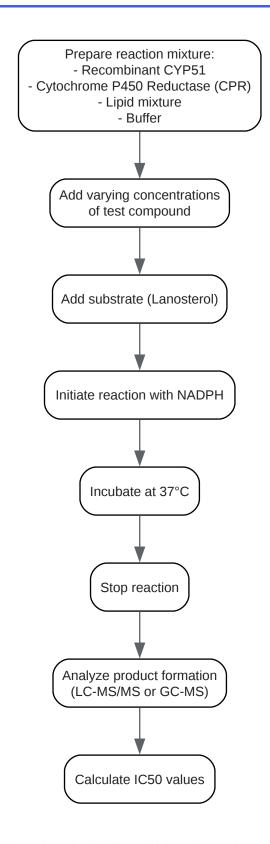


- Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A standardized inoculum is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
- Incubation: The plates are incubated at 35°C for 24 to 48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5][6]

CYP51 Inhibition Assay

The inhibitory activity of the novel compounds against the target enzyme, CYP51, is determined using a reconstituted in vitro enzymatic assay.





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Caption: Experimental workflow for the CYP51 inhibition assay.

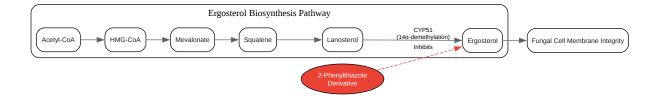


Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[5][7]
- Inhibitor Addition: The 2-phenylthiazole derivatives, dissolved in a solvent like DMSO, are added to the reaction mixture at varying concentrations.[5]
- Substrate Addition: The natural substrate of CYP51, lanosterol, is added to the mixture.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[5][7]
- Incubation and Termination: The reaction is allowed to proceed at 37°C for a specific time and then terminated.
- Analysis: The formation of the product is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[7]
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of the 2-phenylthiazole derivatives is the inhibition of CYP51, which disrupts the ergosterol biosynthesis pathway in fungi.





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